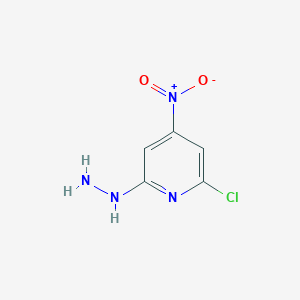
2-Chloro-6-hydrazinyl-4-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-hydrazinyl-4-nitropyridine is a halogenated pyridine derivative known for its unique molecular structure and exceptional purity. This compound has garnered significant interest in scientific research and development due to its versatile potential in various fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-hydrazinyl-4-nitropyridine typically involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This method is effective and well-studied, allowing for the production of substituted hydrazinopyridines under mild conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the reaction of halopyridines with hydrazine hydrate, which can be scaled up for larger production .
化学反应分析
Types of Reactions: 2-Chloro-6-hydrazinyl-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives .
科学研究应用
2-Chloro-6-hydrazinyl-4-nitropyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-6-hydrazinyl-4-nitropyridine involves its interaction with specific molecular targets and pathways. The compound’s hydrazine group is highly reactive, allowing it to participate in various chemical reactions that can modify biological molecules. This reactivity makes it a valuable tool in the synthesis of complex molecular structures with potential biological activity .
相似化合物的比较
2-Chloro-4-nitropyridine: Another halogenated pyridine derivative with similar reactivity and applications.
4-Amino-3-nitropyridine: A compound with a similar structure but different functional groups, leading to distinct chemical properties.
2,6-Dimethyl-4-nitropyridine: A derivative with additional methyl groups, affecting its reactivity and applications.
Uniqueness: 2-Chloro-6-hydrazinyl-4-nitropyridine stands out due to its hydrazine group, which imparts unique reactivity and makes it a versatile compound for various applications in scientific research and industry .
属性
分子式 |
C5H5ClN4O2 |
|---|---|
分子量 |
188.57 g/mol |
IUPAC 名称 |
(6-chloro-4-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClN4O2/c6-4-1-3(10(11)12)2-5(8-4)9-7/h1-2H,7H2,(H,8,9) |
InChI 键 |
BFPBDJPMRLGPTD-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(N=C1NN)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


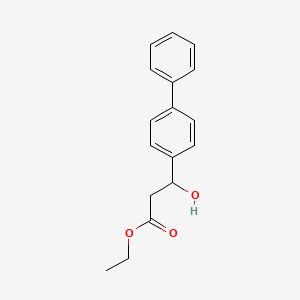
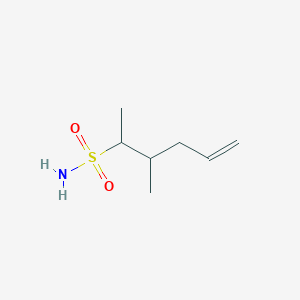
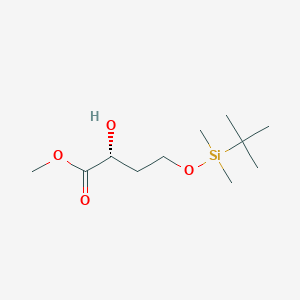
![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)
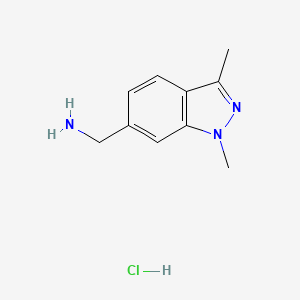
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
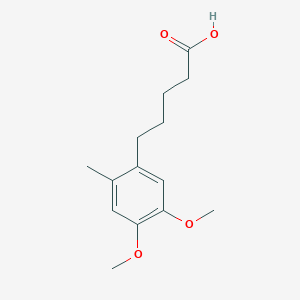
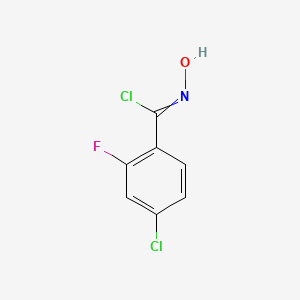
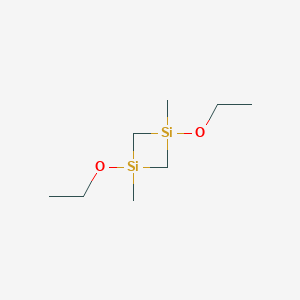
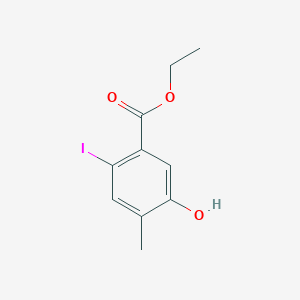


![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)
